molecular formula C14H12FN3 B2625122 2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile CAS No. 660820-66-6

2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile

Cat. No.: B2625122
CAS No.: 660820-66-6
M. Wt: 241.269
InChI Key: YVRWCTBZWMJROU-UHFFFAOYSA-N
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Description

2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile is an organic compound that features a fluorine atom, a pyridine ring, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 2-(2-pyridyl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their function. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoropyridine
  • 2,6-Difluorobenzonitrile

Uniqueness

2-Fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile is unique due to the presence of both a fluorine atom and a pyridine ring, which confer distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities .

Properties

IUPAC Name

2-fluoro-6-(2-pyridin-2-ylethylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c15-13-5-3-6-14(12(13)10-16)18-9-7-11-4-1-2-8-17-11/h1-6,8,18H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRWCTBZWMJROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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